![molecular formula C9H4Cl3FN2O2S B1526510 3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1293000-27-7](/img/structure/B1526510.png)
3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound “3-(2,4-Dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Another common method involves the cyclization of hydrazones in the presence of base .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring substituted at the 3-position with a 2,4-dichloro-5-fluorophenyl group and at the 4-position with a sulfonyl chloride group .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The sulfonyl chloride group is highly reactive and can be used to introduce a sulfonate group into other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of electronegative fluorine and chlorine atoms may increase the compound’s reactivity .Scientific Research Applications
Antibacterial Agent Synthesis
This compound serves as a precursor in the synthesis of antibacterial agents. The presence of the sulfonyl chloride group allows for further functionalization, leading to the creation of novel antibiotics that can be effective against resistant strains of bacteria .
Agricultural Chemical Development
Researchers utilize this compound in the development of new agricultural chemicals, particularly as a potential intermediate in the synthesis of herbicides and pesticides. Its reactivity with various organic substrates makes it a valuable compound in agrichemical research .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new polymers with enhanced properties, such as increased thermal stability or improved mechanical strength .
Pharmaceutical Research
The compound is investigated for its role in pharmaceutical research, where it may be used to develop new drug candidates, especially in the realm of anti-inflammatory and analgesic medications .
Organic Synthesis Studies
Due to its reactive nature, this compound is a subject of study in organic synthesis. It is used to understand reaction mechanisms and develop new synthetic pathways for complex organic molecules .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or standards in the quantification and identification of various chemical entities through techniques like chromatography or spectroscopy .
Enzyme Inhibition Research
The compound is also studied for its potential as an enzyme inhibitor, which could lead to the development of new treatments for diseases where enzyme regulation plays a crucial role .
Chemical Education
Lastly, due to its versatile applications, this compound is often included in chemical education curricula, serving as an example of a multifunctional organic molecule that can illustrate various chemical concepts and reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3FN2O2S/c10-5-2-6(11)7(13)1-4(5)9-8(3-14-15-9)18(12,16)17/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDOVQVGLDDSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C2=C(C=NN2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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